10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-
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Overview
Description
10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)- is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core with a carboxamide group and an ethylthioethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)- typically involves the reaction of phenothiazine with appropriate reagents to introduce the carboxamide and ethylthioethyl groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
10H-Phenothiazine-10-carboxamide: Lacks the ethylthioethyl substituent.
N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide: Contains benzyl and phenyl groups instead of the ethylthioethyl group.
10H-Phenothiazine-10-propanamine, N,N-dimethyl-, 5-oxide: Contains a propanamine group and an oxide functional group.
Uniqueness
10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. The presence of the ethylthioethyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
53056-52-3 |
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Molecular Formula |
C17H18N2OS2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
N-(2-ethylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C17H18N2OS2/c1-2-21-12-11-18-17(20)19-13-7-3-5-9-15(13)22-16-10-6-4-8-14(16)19/h3-10H,2,11-12H2,1H3,(H,18,20) |
InChI Key |
ORNYAUQZBQFDOT-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
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